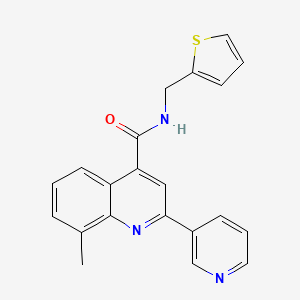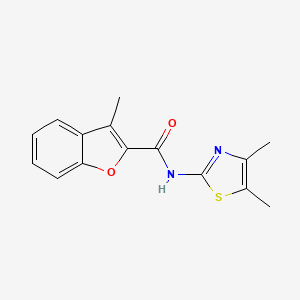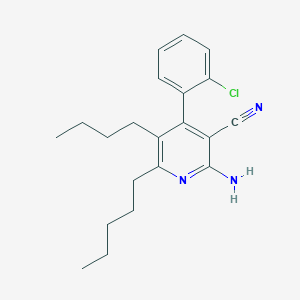
8-甲基-2-(3-吡啶基)-N-(2-噻吩基甲基)-4-喹啉甲酰胺
描述
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including the condensation of anilines with carbonyl compounds, followed by cyclization and functional group modifications. For example, a series of quinoline carboxylic acids were synthesized, demonstrating the diversity in quinoline synthesis approaches and the potential for creating a wide array of derivatives, including 8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide (Domagala et al., 1988).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, such as 8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, is characterized by the presence of heterocyclic rings, which contribute to their chemical and biological properties. Studies involving similar compounds have shown how modifications in the quinoline core can influence molecular interactions and stability, which is crucial for their function and reactivity (Gopal et al., 2003).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the reactivity of the quinoline nitrogen and positions adjacent to it. The presence of substituents such as the methyl, pyridinyl, and thienylmethyl groups can significantly influence the reactivity and types of chemical reactions the molecule can undergo (Klemm et al., 1987).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of alkyl or aryl groups can alter the solubility and melting point, making them suitable for different applications and studies (El-Gaby et al., 2006).
Chemical Properties Analysis
The chemical properties of 8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide and related compounds, such as their acidity, basicity, and redox potential, are critical for their biological activity and interactions with biomolecules. Studies on quinoline derivatives have shown how these properties can be tailored through structural modifications to enhance their efficacy and specificity (Lord et al., 2009).
科学研究应用
ATM 激酶抑制
结构与本化合物类似的喹啉甲酰胺已被优化为突变性共济失调毛细血管扩张症 (ATM) 激酶的选择性抑制剂。这些化合物(如 3-喹啉甲酰胺)显示出作为有效的、高度选择性的 ATM 抑制剂的希望,具有适合口服给药的 ADME 特性,在体内探测 ATM 抑制方面具有潜力,特别是在与 DNA 双链断裂 (DSB) 诱导剂联合使用时 (Degorce 等,2016)。
阴离子和中性客体识别
另一个应用领域是双阳离子吡啶-2,6-二甲酰胺受体对阴离子和中性客体的识别。这些化合物(包括喹啉的衍生物)已证明对溶液中的阴离子具有很强的结合力,具有显着的选择性,并且能够结合中性的尿素和酰胺客体。这些特性使其对于传感和分离技术很有价值 (Dorazco‐González 等,2010)。
抗癌研究
喹啉衍生物已因其对癌细胞系的生物活性而受到研究。例如,对 8-甲基-4-(3-二乙氨基丙氨基)嘧啶并[4';5';4,5]噻吩并(2,3-b)喹啉 (MDPTQ)(一种结构相关的化合物)的研究报告了其通过破坏线粒体膜电位和活性氧 (ROS) 诱导对白血病细胞系的有效性,突出了其作为白血病治疗候选药物的潜力 (Shenoy 等,2007)。
荧光传感
喹啉衍生物也已用于基于荧光的化学传感器的开发。这些传感器能够以高灵敏度和选择性检测活细胞和水溶液中的金属离子,如 Zn2+。该应用对于需要准确的金属离子传感的环境监测和生物研究至关重要 (Park 等,2015)。
属性
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-5-2-8-17-18(21(25)23-13-16-7-4-10-26-16)11-19(24-20(14)17)15-6-3-9-22-12-15/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKISSSDFICTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4626574.png)
![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)
![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)
![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)
![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)